molecular formula C11H14ClNO2 B4027006 2-(3-chlorophenoxy)-N-ethylpropanamide

2-(3-chlorophenoxy)-N-ethylpropanamide

Cat. No.: B4027006
M. Wt: 227.69 g/mol
InChI Key: DBPBUDMUJMELDS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-ethylpropanamide (IUPAC name: 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide) is a synthetic amide derivative characterized by a 3-chlorophenoxy group attached to the propanamide backbone and an N-ethyl substituent linked to a phenyl ring bearing a 4-methylpiperazine moiety. Its molecular formula is C₂₁H₂₄ClN₃O₃, with a molecular weight of 421.89 g/mol . This compound is primarily used in pharmaceutical screening due to its structural complexity, which combines a chlorinated aromatic system with a piperazine-functionalized amide.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-13-11(14)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPBUDMUJMELDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-ethylpropanamide typically involves the reaction of 3-chlorophenol with propionyl chloride to form 3-chlorophenoxypropionyl chloride. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 3-chlorophenoxypropionyl chloride

      Reagents: 3-chlorophenol, propionyl chloride

      Conditions: Anhydrous conditions, typically using a solvent like dichloromethane, and a base such as pyridine to neutralize the hydrochloric acid formed.

  • Step 2: Formation of this compound

      Reagents: 3-chlorophenoxypropionyl chloride, ethylamine

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 3-chlorophenol, propionyl chloride, and ethylamine are handled using automated systems to ensure safety and efficiency.

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving yield and reducing reaction times.

    Purification: The final product is purified using techniques such as recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Phenoxy derivatives with various substituents

Scientific Research Applications

2-(3-chlorophenoxy)-N-ethylpropanamide has several scientific research applications:

    Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides and their environmental impact.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the area of anti-inflammatory agents.

    Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-ethylpropanamide involves its interaction with specific molecular targets in plants. The compound acts as an auxin mimic, disrupting normal plant growth processes. It binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The pathways involved include:

    Auxin Signaling Pathway: The compound interferes with the natural auxin signaling, leading to abnormal growth patterns.

    Cell Division and Elongation: It disrupts the normal regulation of cell division and elongation, causing excessive growth and eventual plant death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-chlorophenoxy)-N-ethylpropanamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route Potential Applications References
This compound C₂₁H₂₄ClN₃O₃ 421.89 3-Chlorophenoxy, N-ethyl, 4-methylpiperazine-phenyl Likely via amidation of 2-(3-chlorophenoxy)propanoyl chloride with a piperazine-phenyl amine Pharmaceutical screening, CNS drug development
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₃H₂₂ClNO₃ 403.88* 3-Chlorophenethyl, 6-methoxynaphthyl Reaction of 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen Hybrid NSAID derivatives, anti-inflammatory agents
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClNO 340.85* 3-Chlorophenethyl, 4-isobutylphenyl Amidation of 2-(4-isobutylphenyl)propanoyl chloride with 3-chlorophenethylamine Ibuprofen derivatives, analgesic research
3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide C₁₂H₁₆ClNO 225.71 N-ethyl, N-(2-methylphenyl), 3-chloro Not explicitly stated; likely via chloroacylation of N-ethyl-2-methylaniline Biochemical intermediates
2-[(4-Chlorophenyl)amino]-N-ethylpropanamide C₁₁H₁₅ClN₂O 226.70 4-Chlorophenylamino, N-ethyl Amidation or nucleophilic substitution of ethylamine with chlorophenyl precursors Antimicrobial or agrochemical intermediates

Structural and Functional Analysis

Chlorinated Aromatic Systems: The target compound and (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide both incorporate a 3-chlorophenyl group, which enhances lipophilicity and binding affinity to hydrophobic targets . However, the target compound’s 3-chlorophenoxy group may confer distinct electronic effects compared to the phenethyl chain in ’s compound.

Amide Linkages and Piperazine Moieties: The piperazine group in this compound differentiates it from simpler amides like 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide.

Hybrid NSAID Derivatives :

  • Compounds in and combine NSAID scaffolds (naproxen, ibuprofen) with chlorinated aromatic amines. These hybrids aim to enhance anti-inflammatory activity or reduce gastrointestinal toxicity compared to parent drugs . The target compound lacks an NSAID backbone but may leverage its piperazine group for receptor modulation.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (421.89 g/mol) compared to others (e.g., 225.71–403.88 g/mol) reflects its structural complexity, which could influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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